Bufotenine

Serotonin receptor pharmacology Radioligand binding Tryptamine structure-activity relationship

Bufotenine is the premier choice for researchers needing a high-affinity 5-HT2A agonist that remains peripherally restricted due to poor BBB penetration. With ~10× greater receptor affinity than 5-MeO-DMT, it enables low-concentration functional assays with minimal off-target effects. Its unique physicochemical properties—distinct amino pKa, conformational preferences, and intrinsic fluorescence—make it an essential reference standard for tryptamine analytical method development. Validate BBB models, study peripheral serotonergic mechanisms, or develop peripherally targeted probes with confidence using our rigorously characterized bufotenine reference material.

Molecular Formula C12H16N2O
Molecular Weight 204.27 g/mol
CAS No. 487-93-4
Cat. No. B1668041
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBufotenine
CAS487-93-4
Synonyms5 Hydroxy N,N dimethyltryptamine
5-Hydroxy-N,N-dimethyltryptamine
Bufotenin
Bufotenine
Dimethylserotonin
Mappin
Mappine
N,N Dimethyl 5 hydroxytryptamine
N,N-Dimethyl-5-hydroxytryptamine
Molecular FormulaC12H16N2O
Molecular Weight204.27 g/mol
Structural Identifiers
SMILESCN(C)CCC1=CNC2=C1C=C(C=C2)O
InChIInChI=1S/C12H16N2O/c1-14(2)6-5-9-8-13-12-4-3-10(15)7-11(9)12/h3-4,7-8,13,15H,5-6H2,1-2H3
InChIKeyVTTONGPRPXSUTJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Bufotenine (CAS 487-93-4) Procurement Guide: Tryptamine Alkaloid for Serotonergic Research


Bufotenine (5-hydroxy-N,N-dimethyltryptamine, 5-HO-DMT) is a naturally occurring tryptamine alkaloid found in plants, fungi, and the skin secretions of Bufo toads [1]. Structurally related to serotonin, psilocin, DMT, and 5-MeO-DMT, bufotenine acts as a potent but non-selective serotonin receptor agonist with high affinity for 5-HT2A and 5-HT1A receptors [1]. Despite its potent in vitro receptor activation, bufotenine exhibits limited central nervous system penetration due to low blood-brain barrier (BBB) permeability, making it a valuable comparative tool for studying structure-activity relationships, membrane partitioning, and peripheral versus central serotonergic signaling [1].

Why Bufotenine (CAS 487-93-4) Cannot Be Replaced by DMT, 5-MeO-DMT, or Psilocin in Research Applications


While bufotenine shares the tryptamine scaffold with DMT, 5-MeO-DMT, and psilocin, critical differences in receptor binding selectivity, membrane permeability, metabolic susceptibility, and physicochemical properties preclude direct substitution. Bufotenine's 5-hydroxy substitution confers a unique combination of ~10-fold higher 5-HT2A affinity than 5-MeO-DMT [1] yet severely attenuated central activity due to poor BBB penetration—the opposite limitation of highly lipophilic analogs [1]. Furthermore, bufotenine demonstrates distinctive conformational preferences [2], metabolic stability [3], and emerging therapeutic signals through 5-HT1A-selective derivatives [4]. These divergent properties necessitate compound-specific sourcing when experimental objectives demand precise interrogation of peripheral serotonergic mechanisms, membrane interaction studies, or development of BBB-restricted agonist probes.

Bufotenine (CAS 487-93-4) Quantitative Differentiation Evidence: Comparative Receptor Affinity, Membrane Permeability, and Conformational Data


5-HT2A Receptor Affinity: Bufotenine vs. 5-MeO-DMT

Bufotenine exhibits approximately 10-fold higher binding affinity for the serotonin 5-HT2A receptor compared to its parent compound, 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT) [1]. This enhanced affinity is attributed to the 5-hydroxy substitution pattern, which facilitates stronger hydrogen bonding interactions within the receptor binding pocket compared to the 5-methoxy group [1]. Despite this affinity advantage, bufotenine's central hallucinogenic activity is paradoxically attenuated due to poor BBB penetration, highlighting a critical structure-permeability disconnect that researchers must consider when selecting between these analogs for in vivo versus in vitro studies.

Serotonin receptor pharmacology Radioligand binding Tryptamine structure-activity relationship

Blood-Brain Barrier Permeability Limitation: Bufotenine vs. DMT and 5-MeO-DMT

All-atom molecular dynamics (MD) simulations comparing the membrane interaction of three tryptamine derivatives revealed that while neutral DMT and 5-MeO-DMT spontaneously crossed the model lipid bilayer during simulation time, bufotenine did not [1]. All three compounds partitioned into the bilayer and altered membrane properties, but bufotenine exerted the maximum effect on membrane structural properties despite its failure to traverse the bilayer [1]. This paradoxical behavior—strong membrane interaction coupled with low permeability—is attributed to the 5-hydroxy substitution, which alters partitioning dynamics and hydrogen bonding patterns at the membrane-water interface.

Membrane permeability Molecular dynamics simulation Blood-brain barrier Lipid bilayer partitioning

Amino Group Basicity and Conformational Preference: Bufotenine vs. Psilocin

360-MHz ¹H NMR analysis comparing bufotenin and psilocin revealed fundamental differences in both conformational equilibrium and amino group basicity. The pKa values for the amino group were determined to be 9.67 for bufotenin versus 8.47 for psilocin [1]. This >1.2 unit difference in basicity is a primary determinant of their divergent partition coefficients and, consequently, their differential biological activity [1]. Additionally, rotamer population analysis indicated that the trans and gauche rotamers of bufotenin have approximately equal energy in D₂O, with a slight trans excess in CDCl₃; psilocin, in contrast, strongly favors the gauche conformation in CDCl₃, with the stabilization estimated at ~1 kcal/mol [1].

Physicochemical characterization NMR spectroscopy Conformational analysis Drug partitioning

Chronic In Vivo Biodistribution and Tolerability: Bufotenine Dose-Response in Mice

A 21-day chronic treatment study in mice evaluated bufotenine at three dose levels (0.63, 1.05, and 2.1 mg/animal/day). Animals exhibited mild behavioral alterations with a dose-response relationship, while physiological functions and organ histology remained normal across all doses [1]. Biodistribution analysis detected the alkaloid in heart and kidney at all doses, and in lung and brain only at the higher doses [1]. The effective therapeutic dose for rabies antiviral activity was identified as 0.63 mg/day, which produced no significant CNS or physiological effects, demonstrating a safety window for peripheral therapeutic applications [1]. Higher doses were well tolerated with only mild behavioral effects and no histological damage to organs [1].

Biodistribution Chronic toxicity In vivo pharmacology Rabies antiviral research

5-HT1A Receptor Activation Potency: 5-OH-DMT (Bufotenine) vs. 5-MeO-DMT

In functional assays evaluating serotonin receptor subtype activation, 5-OH-DMT (bufotenine) demonstrated superior potency at the 5-HT1A receptor compared to 5-MeO-DMT, with EC50 values of 0.1 μM and 0.5 μM, respectively [1]. This 5-fold higher potency at 5-HT1A—a receptor implicated in antidepressant and anxiolytic effects—combined with bufotenine's inherently limited 5-HT2A-mediated hallucinogenic liability due to poor BBB penetration, positions it as a privileged scaffold for developing non-hallucinogenic serotonergic therapeutics [1]. Cryo-EM structural analysis further revealed that the 5-hydroxy substitution of 5-OH-DMT forms hydrogen bonds with D116 and S199 in the extracellular loop, a binding mode distinct from the π-π stacking interactions employed by the 5-methoxy group of 5-MeO-DMT with F361 and F362 [1].

5-HT1A receptor Non-hallucinogenic psychedelic analog Antidepressant drug discovery G-protein coupled receptor

Bufotenine (CAS 487-93-4) Optimal Research and Industrial Application Scenarios


In Vitro 5-HT2A Receptor Pharmacology: Maximizing Target Engagement

When experimental objectives require maximal 5-HT2A receptor activation in isolated cell or tissue preparations where BBB constraints are irrelevant, bufotenine is superior to 5-MeO-DMT due to its approximately 10-fold higher receptor affinity [1]. This enhanced potency reduces the required compound concentration, minimizes off-target effects at higher doses, and improves signal-to-noise ratios in functional assays (e.g., calcium flux, IP1 accumulation, β-arrestin recruitment). Researchers comparing tryptamine SAR should include bufotenine as the high-affinity 5-hydroxy reference compound against which methoxy-substituted analogs are benchmarked. Note that for experiments involving whole-animal behavioral readouts, 5-MeO-DMT or psilocin remain preferable due to CNS penetration.

Blood-Brain Barrier Permeability Studies and Peripheral Serotonergic Probe Development

Bufotenine serves as a uniquely valuable tool compound for studies requiring a peripherally restricted serotonergic agonist. MD simulations confirm that bufotenine partitions strongly into lipid bilayers but fails to spontaneously cross, unlike DMT and 5-MeO-DMT [2]. This property enables researchers to experimentally dissect peripheral versus central 5-HT receptor contributions to physiological and pathophysiological processes (e.g., cardiovascular regulation, gastrointestinal motility, platelet aggregation) without confounding central effects. Applications include: validation of in vitro BBB models (PAMPA-BBB, hCMEC/D3 monolayers), development of BBB-impermeable drug candidates, and negative control experiments for CNS-targeted psychedelic studies.

Physicochemical Method Development and Conformational Analysis

The distinct physicochemical profile of bufotenine relative to psilocin—including a 1.2-unit higher amino pKa (9.67 vs. 8.47) and divergent conformational preferences in solution [3]—makes it an ideal reference standard for developing and validating analytical methods for tryptamine alkaloids. Its higher basicity necessitates adjusted mobile phase pH for optimal HPLC peak shape and retention. The compound's intrinsic fluorescence properties (shared with DMT) enable sensitive detection via fluorescence spectroscopy without derivatization, useful for purity assessment, stability studies, and in vitro binding assays. NMR spectroscopists may utilize bufotenine's rotamer populations as a benchmark for computational conformational modeling of 5-substituted tryptamines.

Rabies Antiviral Research and Peripherally-Acting Therapeutic Prototypes

For research programs investigating bufotenine's antiviral activity against rabies virus, the validated 21-day chronic dosing regimen of 0.63 mg/animal/day in mice provides a reproducible protocol with documented safety and biodistribution data [4]. At this effective therapeutic dose, the compound is detected in heart and kidney but not brain, confirming peripheral restriction and suggesting a non-CNS mechanism of action [4]. Researchers developing bufotenine derivatives or formulations for rabies (or other peripheral indications) can use this dosing paradigm as a starting point for efficacy studies. The lack of histological organ damage at all tested doses supports its suitability for extended-duration preclinical studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for Bufotenine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.